Cas no 112324-16-0 (N-(RICINOLEAMIDOPROPYL)-ETHYLDIMONIUM ETHOSULFATE)

N-(RICINOLEAMIDOPROPYL)-ETHYLDIMONIUM ETHOSULFATE structure
112324-16-0 structure
Nome del prodotto:N-(RICINOLEAMIDOPROPYL)-ETHYLDIMONIUM ETHOSULFATE
Numero CAS:112324-16-0
MF:C27H56N2O6S
MW:536.808347702026
CID:201152
PubChem ID:71587423

N-(RICINOLEAMIDOPROPYL)-ETHYLDIMONIUM ETHOSULFATE Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(RICINOLEAMIDOPROPYL)-ETHYLDIMONIUM ETHOSULFATE
    • ethyl-[3-[[(Z,12R)-12-hydroxyoctadec-9-enoyl]amino]propyl]-dimethylazanium,ethyl sulfate
    • 1-Propanaminium, N-ethyl-3-(9Z,12R)-12-hydroxy-1-oxo-9-octadecenylamino-N,N-dimethyl-, ethyl sulfate (salt)
    • RICINOLEAMIDOPROPYL ETHYLDIMONIUM ETHOSULFATE
    • ((12-Hydroxy-1-oxo-9-octadecenyl)amino)-N,N-dimethyl, ethyl sulfate (salt)
    • N-Ethyl-N,N-dimethyl-3-((1-oxoricinoleyl)amino)-1-propanaminium ethosulfate
    • 1-Propanaminium, N-ethyl-N,N-dimethyl-3-((1-oxoricinoleyl)amino)-, ethosulfate
    • N-Ethyl-3-((12-hydroxy-1-oxo-9-octadecenyl)amino)-N,N-dimethyl-1-propanaminium ethyl sulfate (salt)
    • 1-Propanaminium, N-ethyl-3-((12-hydroxy-1-oxo-9-octadecenyl)amino)-N,N-dimethyl-, (theta-(Z))-, ethyl sulfate (salt)
    • RICINOLEAMIDOPROPYL ETHYLDIMONIUM ETHOSULFATE [INCI]
    • 112324-16-0
    • V176GWC2SR
    • ethyl-[3-[[(Z,12R)-12-hydroxyoctadec-9-enoyl]amino]propyl]-dimethylazanium;ethyl sulfate
    • UNII-V176GWC2SR
    • LIPOQUAT R
    • Q27291402
    • SURFACTOL Q 4
    • 1-PROPANAMINIUM, N-ETHYL-3-(((9Z,12R)-12-HYDROXY-1-OXO-9-OCTADECENYL)AMINO)-N,N-DIMETHYL-, ETHYL SULFATE (SALT)
    • 1-PROPANAMINIUM, N-ETHYL-3-(((9Z,12R)-12-HYDROXY-1-OXO-9-OCTADECEN-1-YL)AMINO)-N,N-DIMETHYL-, ETHYL SULFATE (1:1)
    • MACKERNIUM DC-159
    • Inchi: InChI=1S/C25H50N2O2.C2H6O4S/c1-5-7-8-15-19-24(28)20-16-13-11-9-10-12-14-17-21-25(29)26-22-18-23-27(3,4)6-2;1-2-6-7(3,4)5/h13,16,24,28H,5-12,14-15,17-23H2,1-4H3;2H2,1H3,(H,3,4,5)/b16-13-;/t24-;/m1./s1
    • Chiave InChI: VDNMPXDJBJILBP-UNUNFZTGSA-N
    • Sorrisi: CCCCCC[C@H](C/C=C\CCCCCCCC(NCCC[N+](CC)(C)C)=O)O.CCOS([O-])(=O)=O

Proprietà calcolate

  • Massa esatta: 536.38600
  • Massa monoisotopica: 536.38590868g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 21
  • Complessità: 511
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 124Ų

Proprietà sperimentali

  • PSA: 124.14000
  • LogP: 6.55210
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD